

An In-depth Technical Guide to Tert-butyl 3-iodoazetidine-1-carboxylate

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Compound of Interest

Compound Name: 1-Boc-3-iodoazetidine

Cat. No.: B049144

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of tert-butyl 3-iodoazetidine-1-carboxylate, a key building block in medicinal chemistry. The information is intended to support researchers and scientists in its safe and effective use in the laboratory and to aid drug development professionals in understanding its role in the synthesis of potential therapeutics.

Core Physicochemical Properties

Tert-butyl 3-iodoazetidine-1-carboxylate is a versatile organic compound with the chemical formula $C_8H_{14}INO_2$ and a molecular weight of 283.11 g/mol.^{[1][2]} It is most commonly available as a colorless to brown clear liquid.^[1] Due to its sensitivity to air and light, it is recommended to store the compound in a cool, dark place under an inert atmosphere.^[1]

A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ INO ₂	[1]
Molecular Weight	283.11 g/mol	[1][2]
CAS Number	254454-54-1	[1]
Appearance	Colorless to brown clear liquid	[1]
Boiling Point (Predicted)	282.0 ± 33.0 °C at 760 mmHg	[1]
Density (Predicted)	1.63 g/mL	[1]
Refractive Index	1.5090 to 1.5130	[1]
Flash Point	124 °C	
Purity	>95.0% (GC)	

Spectral Data

While experimental spectral data is not widely published, the following information has been reported:

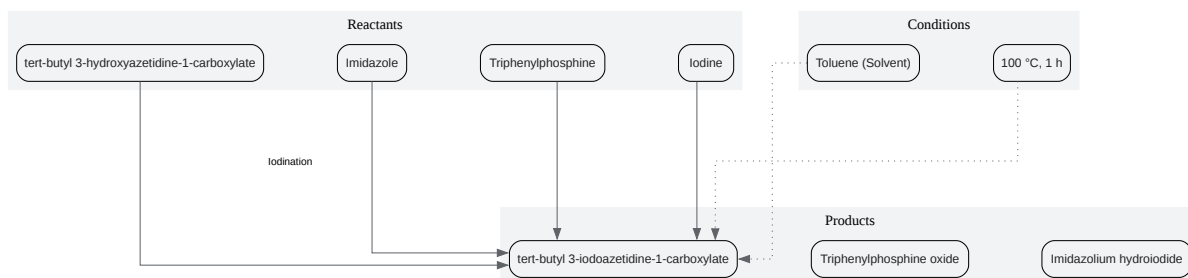
- ¹H NMR (400 MHz, CDCl₃, Predicted): δ = 4.64 (dd, J = 9.5, 8.0 Hz, 2H), 4.47 (m, 1H), 4.29 (dd, J = 10.4, 5.4 Hz, 2H), 1.44 (s, 9H).
- Mass Spectrometry (ESI): m/z = 284 (M + 1)⁺. [1]

Experimental Protocols

Synthesis of Tert-butyl 3-iodoazetidine-1-carboxylate

A common method for the synthesis of tert-butyl 3-iodoazetidine-1-carboxylate is from the corresponding 3-hydroxyazetidine derivative. The following is a general procedure:

Reaction:



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Caption: Synthesis of tert-butyl 3-iodoazetidine-1-carboxylate.

Procedure:

- To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in toluene, sequentially add imidazole (3 equivalents), triphenylphosphine (2 equivalents), and iodine (1.5 equivalents).[1]
- Heat the reaction mixture at 100 °C for 1 hour.[1]
- After cooling to room temperature, pour the mixture into an aqueous sodium bicarbonate solution.[1]
- To quench the excess triphenylphosphine, add iodine until the color of iodine persists in the organic layer.[1]
- Separate the organic layer and wash it with a saturated aqueous solution of sodium thiosulfate.[1]

- Dry the organic layer over anhydrous sodium sulfate.^[1]
- Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., 9:1 to 1:1), to yield tert-butyl 3-iodoazetidine-1-carboxylate as a clear oil.^[1]

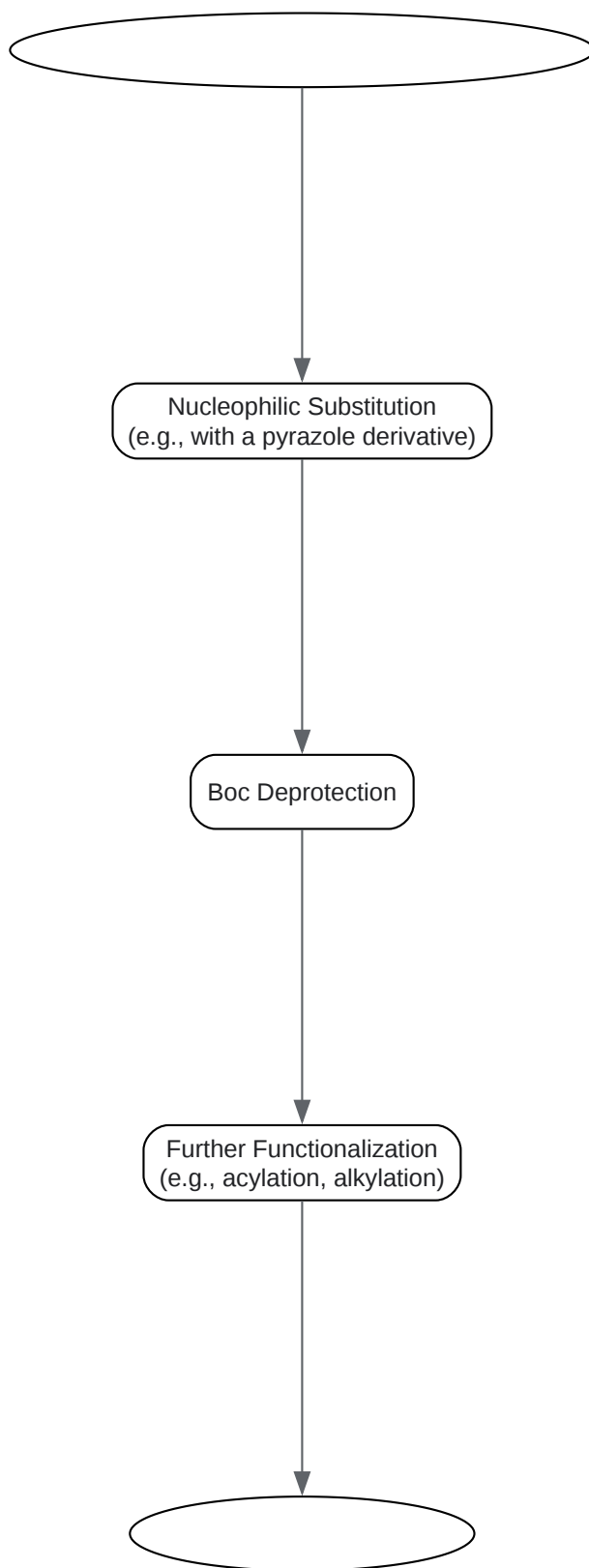
Applications in Drug Discovery

Tert-butyl 3-iodoazetidine-1-carboxylate is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of Phosphodiesterase 9A (PDE9A) Inhibitors

A significant application of this compound is in the development of phosphodiesterase 9A (PDE9A) inhibitors, which are being investigated for the treatment of neurodegenerative diseases such as Alzheimer's disease.^[3] The azetidine moiety can be a key structural feature of these inhibitors.

The general workflow for the incorporation of the azetidine scaffold using tert-butyl 3-iodoazetidine-1-carboxylate is outlined below.



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Caption: General workflow for the synthesis of PDE9A inhibitors.

This workflow typically involves an initial nucleophilic substitution reaction where a heterocyclic core, such as a pyrazolopyrimidinone, displaces the iodide from the azetidine ring.[3][4] This is followed by the removal of the Boc protecting group, and subsequent functionalization to yield the final active pharmaceutical ingredient.

Safety and Handling

Tert-butyl 3-iodoazetidine-1-carboxylate is suspected of causing genetic defects. It is essential to handle this compound with appropriate safety precautions in a well-ventilated fume hood.

Precautionary Statements:

- Obtain special instructions before use.
- Do not handle until all safety precautions have been read and understood.
- Wash skin thoroughly after handling.
- Wear protective gloves, protective clothing, eye protection, and face protection.
- If on skin: Wash with plenty of water.
- If exposed or concerned: Get medical advice/attention.
- Take off contaminated clothing and wash it before reuse.

Conclusion

Tert-butyl 3-iodoazetidine-1-carboxylate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in the construction of azetidine-containing compounds, such as PDE9A inhibitors, highlights its importance for medicinal chemists. A thorough understanding of its physicochemical properties, coupled with strict adherence to safety protocols, is crucial for its successful application in research and development.

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